Lucidin primeveroside
Overview
Description
Lucidin primeveroside, also known as Lucidin 3-O-β-primeveroside, is an anthraquinone derivative found in the roots of the madder plant (Rubia cordifolia). This compound has been traditionally used as a coloring agent and food additive. It is known for its ability to metabolically convert into the genotoxic compound Lucidin, which subsequently forms Lucidin-specific DNA adducts .
Mechanism of Action
Target of Action
Lucidin primeveroside, also known as Lucidin 3-O-β-primeveroside, is an anthraquinone derivative . The primary target of this compound is DNA . It interacts with DNA to form lucidin-specific DNA adducts .
Mode of Action
This compound can be metabolically converted to a genotoxic compound called Lucidin . This metabolite subsequently forms lucidin-specific DNA adducts .
Biochemical Pathways
It is known that the compound can be metabolically converted to lucidin, which subsequently forms lucidin-specific dna adducts . This suggests that this compound may influence pathways related to DNA repair and replication.
Pharmacokinetics
It is known that the compound can be metabolically converted to lucidin, which can interact with dna . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the formation of lucidin-specific DNA adducts .
Action Environment
It is known that the compound is present in madder root, which has been used as a coloring agent and food additive . More research is needed to understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Lucidinprimeveroside plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in glycosylation processes, such as glycosyltransferases, which facilitate the attachment of sugar moieties to the anthraquinone core. This interaction is essential for the compound’s stability and bioactivity. Additionally, Lucidinprimeveroside has been shown to interact with various proteins, including those involved in cellular signaling pathways, thereby influencing cellular responses and functions .
Cellular Effects
Lucidinprimeveroside exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Lucidinprimeveroside can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation. Moreover, it has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of Lucidinprimeveroside involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, Lucidinprimeveroside can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and post-transcriptional regulation. These molecular interactions are crucial for the compound’s bioactivity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lucidinprimeveroside have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that Lucidinprimeveroside exhibits relatively stable properties under controlled conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Studies have shown that prolonged exposure to Lucidinprimeveroside can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Lucidinprimeveroside vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, Lucidinprimeveroside can exhibit toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks .
Metabolic Pathways
Lucidinprimeveroside is involved in several metabolic pathways, including those related to glycosylation and anthraquinone metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play a role in the synthesis and degradation of glycosides. Additionally, Lucidinprimeveroside can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. Understanding these metabolic interactions is crucial for elucidating the compound’s bioactivity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Lucidinprimeveroside within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, Lucidinprimeveroside is distributed to various tissues, where it can accumulate and exert its effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms. These factors determine the localization and concentration of Lucidinprimeveroside within different tissues, impacting its overall bioactivity .
Subcellular Localization
Lucidinprimeveroside exhibits specific subcellular localization patterns, which are essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is crucial for Lucidinprimeveroside’s interactions with specific biomolecules and its overall bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lucidin primeveroside can be synthesized through the glycosylation of Lucidin with primeverose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions. The process may require purification steps such as chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the madder root. The roots are dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques like crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Lucidin primeveroside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Lucidin primeveroside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its genotoxic effects and its ability to form DNA adducts.
Medicine: Investigated for its potential anticancer properties due to its ability to induce DNA damage.
Industry: Used as a natural dye and coloring agent in food and textiles.
Comparison with Similar Compounds
Alizarin: Another anthraquinone derivative used as a dye.
Purpurin: Known for its use in dyeing and its biological activities.
Ruberythric acid: A glycoside of alizarin found in madder root.
Uniqueness: Lucidin primeveroside is unique due to its specific metabolic conversion to Lucidin and the subsequent formation of DNA adducts. This property makes it particularly interesting for studies on genotoxicity and DNA damage .
Properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRXOMCYTFJF-WFLOGZPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952155 | |
Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-59-0 | |
Record name | Lucidin primeveroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29706-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidin 3-O-beta-primveroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding regarding Lucidinprimeveroside's interaction with DNA in the study?
A1: The research demonstrates that Lucidinprimeveroside, similar to its aglycone Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone), can form adducts with DNA both in vitro and in vivo. This was observed in primary rat hepatocytes treated with a glycoside mixture containing Lucidinprimeveroside and in multiple organs (liver, kidney, duodenum, and colon) of mice orally administered the glycoside mixture []. This suggests potential genotoxicity of this compound.
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